molecular formula C9H9ClO2 B1589176 (3-Chloromethyl-phenyl)-acetic acid CAS No. 857165-45-8

(3-Chloromethyl-phenyl)-acetic acid

Cat. No.: B1589176
CAS No.: 857165-45-8
M. Wt: 184.62 g/mol
InChI Key: FDDHOTCMBWZKSR-UHFFFAOYSA-N
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Description

(3-Chloromethyl-phenyl)-acetic acid is an organic compound characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloromethyl-phenyl)-acetic acid typically involves the chloromethylation of phenylacetic acid. This can be achieved through the reaction of phenylacetic acid with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl intermediate, which subsequently reacts with the phenyl ring to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, concentration of reagents, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (3-Chloromethyl-phenyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chlorine atom in the chloromethyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

    Oxidation: Formation of (3-Carboxyphenyl)-acetic acid.

    Reduction: Formation of (3-Methylphenyl)-acetic acid.

    Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

(3-Chloromethyl-phenyl)-acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Chloromethyl-phenyl)-acetic acid exerts its effects involves the reactivity of the chloromethyl group. This group can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

    Phenylacetic acid: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.

    (4-Chloromethyl-phenyl)-acetic acid: Similar structure but with the chloromethyl group in the para position, which can influence its reactivity and applications.

    (3-Bromomethyl-phenyl)-acetic acid: Contains a bromomethyl group instead of a chloromethyl group, affecting its reactivity and the types of reactions it can undergo.

Uniqueness: The presence of the chloromethyl group in (3-Chloromethyl-phenyl)-acetic acid imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, distinguishes it from other similar compounds.

Properties

IUPAC Name

2-[3-(chloromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDHOTCMBWZKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CCl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437996
Record name [3-(Chloromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857165-45-8
Record name [3-(Chloromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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